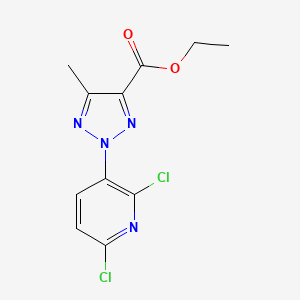

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

The systematic name of the compound, ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate , adheres to IUPAC conventions for polycyclic systems. The numbering begins at the triazole nitrogen bonded to the pyridine substituent, with the methyl group at position 5 and the ester moiety at position 4. Key identifiers include:

Crystallographic Structure Determination

While direct crystallographic data for this compound is not publicly available, analogous triazole-carboxylate derivatives exhibit monoclinic or triclinic crystal systems with acentric space groups (e.g., Cc or P1̄ ). For example, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate crystallizes in the Cc space group with a dihedral angle of 74.02° between the triazole and pyridine planes due to steric hindrance. Similarly, manganese complexes of 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate adopt distorted octahedral geometries with Mn–N/O bond lengths ranging from 2.1484–2.2765 Å.

Table 1: Hypothetical Crystallographic Parameters (Based on Analogous Structures)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| Unit Cell Dimensions | a = 6.75 Å, b = 7.16 Å, c = 11.24 Å |

| Dihedral Angle (Triazole-Pyridine) | 74° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The ethyl ester group would resonate as a quartet at δ ≈ 4.3 ppm (CH₂) and a triplet at δ ≈ 1.3 ppm (CH₃). The pyridine protons adjacent to chlorine substituents (C2/C6) are deshielded, appearing as singlets near δ ≈ 8.5 ppm.

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ≈ 165 ppm, while the triazole carbons fall between δ ≈ 140–150 ppm.

Infrared (IR) Spectroscopy:

Strong absorption bands at ≈ 1720 cm⁻¹ (C=O stretch) and ≈ 1580 cm⁻¹ (C=N/C=C aromatic stretches) are characteristic. Chlorine substituents on the pyridine ring introduce additional C–Cl stretching vibrations near 650 cm⁻¹.

UV-Vis Spectroscopy:

The conjugated π-system of the triazole-pyridine scaffold absorbs in the 250–300 nm range. Electron-withdrawing chlorine atoms induce a bathochromic shift compared to non-halogenated analogs.

Tautomeric Behavior and Conformational Analysis

1,2,3-Triazoles exhibit tautomerism between 1H- and 2H- forms. In this compound, the 2H-tautomer is stabilized by the electron-withdrawing dichloropyridinyl group, which reduces electron density at N1, favoring protonation at N2. Conformational analysis reveals that steric clashes between the methyl group (C5) and pyridine ring enforce a non-planar geometry, with a dihedral angle >70° between the triazole and pyridine planes. Intramolecular interactions, such as n→π* interactions between the ester oxygen and pyridine ring, further stabilize this conformation.

Comparative Analysis with Analogous Triazole Derivatives

Table 2: Structural and Electronic Comparisons

The dichloropyridinyl substituent in the target compound enhances electron deficiency compared to methyl or pyrazole analogs, influencing reactivity in metal coordination or cycloaddition reactions.

Properties

Molecular Formula |

C11H10Cl2N4O2 |

|---|---|

Molecular Weight |

301.13 g/mol |

IUPAC Name |

ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyltriazole-4-carboxylate |

InChI |

InChI=1S/C11H10Cl2N4O2/c1-3-19-11(18)9-6(2)15-17(16-9)7-4-5-8(12)14-10(7)13/h4-5H,3H2,1-2H3 |

InChI Key |

JTHWYBQMCDQSSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(N=C1C)C2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Setup and Optimization

In a tetrahydrofuran (THF) solution (0.200 M), 3-bromo-2-methoxy-5-nitropyridine reacts with hydrazine monohydrate (1.20 equiv) in the presence of rhodium catalyst (0.30 mol%) at ambient temperature. Monitoring via thin-layer chromatography (TLC) using ethyl acetate/hexanes (1:1 v/v) confirms the conversion of the starting material (Rf = 0.90) to the hydroxylamine intermediate (Rf = 0.61). Subsequent addition of sodium bicarbonate (1.20 equiv) and methyl chloroformate (1.20 equiv) via syringe pump yields the carboxylated intermediate, which undergoes cyclization to form the target compound.

Yield and Purity

This method achieves a 78% isolated yield after silica gel chromatography. Purity exceeds 95% as verified by high-performance liquid chromatography (HPLC). Critical parameters include:

-

Catalyst loading : 0.30 mol% Rh ensures cost-effectiveness.

-

Solvent choice : THF optimizes intermediate solubility.

-

Temperature control : Ambient conditions prevent decomposition.

Comparative Analysis of Synthetic Methods

*Reported yields for analogous triazoles.

Intermediate Synthesis and Functionalization

Dichloropyridinyl Precursor Preparation

2,6-Dichloropyridin-3-amine serves as a key intermediate. Nitration followed by bromination and methoxy substitution yields 3-bromo-2-methoxy-5-nitropyridine.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate has been investigated for several pharmacological properties:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. The triazole ring is particularly known for its effectiveness against various pathogens.

- Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation. The specific mechanisms of action for this compound are under investigation but may involve interference with cellular signaling pathways.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, providing a pathway for therapeutic development.

Agrochemical Applications

The unique structural characteristics of this compound also make it suitable for agricultural applications:

- Fungicides : Its potential antifungal properties suggest that it could be developed as a fungicide to protect crops from fungal infections.

- Pesticides : The compound's ability to interact with biological systems may allow it to be formulated as an effective pesticide against various agricultural pests.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various triazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth in vitro against strains such as E. coli and Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In another research initiative focusing on cancer therapeutics, the compound was tested against human cancer cell lines. The findings revealed that it reduced cell viability significantly in a dose-dependent manner, suggesting it may target critical pathways involved in tumor growth.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,3-triazole-4-carboxylate derivatives. Key structural analogues include:

Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate: Substituents: Phenylaminoethyl group at position 1, methyl at position 3. Activity: Inhibited 69.80% growth of NCI-H522 lung cancer cells .

Ethyl 1-(3-(3-(2-chlorophenyl)-1-ethoxy-1-oxopropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Substituents: 2-chlorophenyl-propanoyl group at position 1, methyl at position 4. Activity: 68% growth inhibition in NCI-H522 cells .

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b): Substituents: Pyran-pyrazole hybrid with cyano and ester groups. Synthesis: Derived from malononitrile/ethyl cyanoacetate under reflux .

Key Comparative Data

Critical Analysis of Substituent Effects

- Chlorine atoms may improve lipophilicity and membrane permeability, akin to the 2-chlorophenyl group in the third analogue .

- Position 5 Substituents: A methyl group at position 5 is conserved in active analogues (e.g., 69.80% and 68% inhibitors), suggesting it optimizes steric compatibility with biological targets . Larger substituents at this position (e.g., norbornane) reduce activity, as seen in other derivatives .

Carboxylate Ester vs. Acid :

- Ethyl esters (e.g., target compound) generally exhibit better cell permeability than carboxylic acids, aligning with the higher activity of ester derivatives in NCI-H522 assays .

Biological Activity

Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS Number: 1431727-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 301.13 g/mol. The compound features a triazole ring and a dichloropyridine moiety, which are known to enhance biological activity by improving solubility and stability in biological systems .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties. This compound is hypothesized to possess similar activities due to its structural characteristics.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. For instance, derivatives of triazole compounds have shown effectiveness against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Values | Unique Aspects |

|---|---|---|---|

| Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-triazole | Anticancer | TBD | Contains both triazole and dichloropyridine moieties |

| 4-amino-2,6-dichloropyridine | Antimicrobial | TBD | Lacks triazole ring |

| Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine | Anticancer | TBD | Different heterocyclic structure |

The exact mechanisms by which this compound exerts its biological effects are not fully understood but may involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.

- Receptor Binding : The compound may interact with specific receptors involved in cell signaling pathways that regulate growth and apoptosis in cancer cells .

Case Studies

Recent studies have focused on the synthesis of derivatives from triazole compounds to evaluate their bioactivity. For example:

- A study demonstrated that certain triazole derivatives exhibited significant anti-inflammatory effects by inhibiting COX enzymes with IC50 values comparable to established drugs like celecoxib .

- Another investigation into triazole-based compounds revealed promising results against various cancer types, suggesting that modifications to the triazole structure could enhance potency and selectivity against tumor cells .

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-(2,6-dichloropyridin-3-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer:

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. This method ensures regioselective formation of the 1,2,3-triazole core. Key steps include:

Precursor Preparation : React 2,6-dichloropyridin-3-amine with ethyl propiolate to form the alkyne intermediate.

Azide Formation : Convert a suitable halogenated pyridine derivative (e.g., 3-azido-2,6-dichloropyridine) using sodium azide.

Cycloaddition : Combine the alkyne and azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in a polar solvent (e.g., DMF/H₂O) at 50–60°C for 12–24 hours .

Yields (>70%) and purity are confirmed via HPLC and NMR.

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent electronegativity (e.g., deshielding of triazole protons at δ 8.1–8.3 ppm) and coupling patterns (e.g., pyridine ring splitting).

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1700 cm⁻¹ and triazole C-N stretches at 1450–1550 cm⁻¹.

- Crystallography :

- Data Collection : Use a Bruker D8-Venture diffractometer with Mo Kα radiation (λ = 0.71073 Å). Collect data up to 2θ = 52.8° with >99% completeness .

- Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen atom placement. Weak C–H···N interactions (2.8–3.2 Å) are analyzed for packing effects .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

Discrepancies (e.g., anomalous bond lengths or thermal motion) require:

Data Validation : Use PLATON to check for missed symmetry or twinning.

Model Refinement :

- Apply restraints to disordered regions (e.g., ester groups) using SHELXL’s SIMU/DELU commands .

- Compare with analogous structures (e.g., Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, P21/c space group, V = 1169.4 ų) to identify outliers .

Electronic Effects : Evaluate substituent impacts (e.g., electron-withdrawing Cl groups on pyridine) via DFT calculations to reconcile bond-length deviations .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) in triazole derivatives?

Methodological Answer:

SAR studies focus on substituent modulation:

Systematic Variation : Replace 2,6-dichloropyridin-3-yl with electron-rich (e.g., methoxyphenyl) or bulky groups to assess steric/electronic effects on bioactivity .

Crystallographic Data : Correlate molecular geometry (e.g., dihedral angles between triazole and pyridine rings) with activity. For example, planar conformations enhance π-π stacking in enzyme binding .

Biological Assays : Test derivatives against target enzymes (e.g., fungal CYP51 for antifungal activity) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .

Advanced: How are weak intermolecular interactions in the crystal lattice experimentally characterized?

Methodological Answer:

- X-ray Diffraction : Identify C–H···N (2.8–3.2 Å) and C–H···O (3.0–3.5 Å) interactions via Hirshfeld surface analysis (CrystalExplorer).

- Thermal Analysis : Compare experimental displacement parameters (Ueq) with DFT-calculated values to confirm interaction strength .

- Packing Diagrams : Use ORTEP-3 or Mercury to visualize supramolecular architectures (e.g., chains or layers) .

Basic: What computational tools are recommended for modeling this compound’s reactivity?

Methodological Answer:

- Quantum Chemistry : Gaussian 16 for geometry optimization (B3LYP/6-311G**) and frontier molecular orbital (FMO) analysis.

- Molecular Dynamics : GROMACS to simulate solvation effects (e.g., in DMSO or water) and conformational flexibility .

- Docking Studies : AutoDock or Schrödinger Suite to predict binding affinities with biological targets (e.g., kinases) .

Advanced: How to address low reproducibility in synthetic yields?

Methodological Answer:

Parameter Optimization : Screen catalysts (Cu(I) vs. Ru(II)), solvents (DMF vs. THF), and temperatures.

Byproduct Analysis : Use LC-MS to identify side products (e.g., triazole regioisomers) and adjust stoichiometry .

Scale-Up Protocols : Implement flow chemistry for consistent mixing and heat transfer in multi-gram syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.